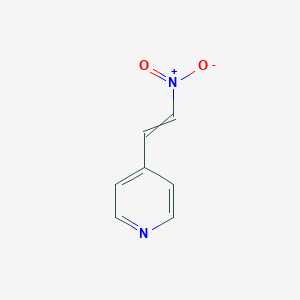

(E)-4-(2-Nitrovinyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-nitroethenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-9(11)6-3-7-1-4-8-5-2-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHDOWRKJXJUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351791 | |

| Record name | 4-(2-nitroethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100446-37-5 | |

| Record name | 4-(2-nitroethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for E 4 2 Nitrovinyl Pyridine and Analogous Nitrovinyl Pyridine Derivatives

Traditional Condensation Approaches to (E)-4-(2-Nitrovinyl)pyridine

The most common and direct route to (E)-4-(2-nitrovinyl)pyridine involves the condensation of an aldehyde with a nitroalkane, a classic carbon-carbon bond-forming reaction.

Knoevenagel Condensation Variants

The Knoevenagel condensation is a cornerstone in the synthesis of (E)-4-(2-nitrovinyl)pyridine. wikipedia.orgchem-station.comlscollege.ac.in This reaction involves the nucleophilic addition of an active hydrogen compound, such as nitromethane (B149229), to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org In the case of (E)-4-(2-nitrovinyl)pyridine, the reactants are typically pyridine-4-carboxaldehyde and nitromethane. smolecule.com

The reaction is generally catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active hydrogen compound without promoting the self-condensation of the aldehyde. wikipedia.orglscollege.ac.in A notable variant is the Doebner modification, which utilizes pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation with concomitant decarboxylation. wikipedia.orglscollege.ac.in

The Henry reaction, or nitro-aldol condensation, is another widely employed method that falls under this category. It involves the condensation of nitromethane with an aldehyde, such as 4-(pyridin-2-yloxymethyl)benzaldehyde, often in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid at elevated temperatures. smolecule.com The reaction proceeds through a nitronate anion intermediate which attacks the carbonyl carbon of the aldehyde. smolecule.com The (E)-isomer is generally favored due to the thermodynamic stability of the trans-configuration. smolecule.com

Optimized Reaction Conditions and Catalytic Systems for Nitrovinyl Pyridine Formation

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of nitrovinyl pyridine synthesis. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For instance, the synthesis of (E)-4-(2-nitrovinyl)pyridine via the Henry reaction between 4-pyridinecarboxaldehyde (B46228) and nitromethane can be catalyzed by CuCl–sulfonyldiamine complexes, which leads to the formation of a β-nitro alcohol intermediate with high enantiomeric excess (84% ee). Subsequent dehydration with acetic anhydride (B1165640) yields the desired (E)-4-(2-nitrovinyl)pyridine with greater than 90% stereoselectivity. smolecule.com The choice of base can also influence the stereochemical outcome, with DBU favoring the (E)-isomer. smolecule.com

Various catalytic systems have been explored to enhance the efficiency of these condensation reactions. For example, silica (B1680970) sulfuric acid (SSA) has been used as a heterogeneous catalyst for the synthesis of 2-nitroimidazo[1,2-a]pyridines from 2-aminopyridines and β-nitrostyrenes under aerobic conditions, demonstrating good yields and complete regioselectivity. clockss.org Alumina-supported gold nanoparticles (Au/Al2O3) have also been shown to be effective bifunctional catalysts, first catalyzing the synthesis of 2-nitro-3-aryl-imidazo[1,2-a]pyridines and then the chemoselective reduction of the nitro group. acs.org

The following table summarizes various optimized conditions for the synthesis of (E)-4-(2-nitrovinyl)pyridine and related derivatives:

| Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| 4-Pyridinecarboxaldehyde, Nitromethane | CuCl–sulfonyldiamine complexes, Acetic anhydride | - | - | - | >90% stereoselectivity | (E)-4-(2-Nitrovinyl)pyridine |

| 4-(Pyridin-2-yloxymethyl)benzaldehyde, Nitromethane | Ammonium acetate, Acetic acid | - | 100 | 1.5-1.75 | 74.5 | (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine |

| 2-Aminopyridine, (E)-1-(2-nitrovinyl)benzene | Silica Sulfuric Acid (SSA) | 1,2-Dichloroethane | 80 | 4 | 78 | 2-Nitro-3-phenylimidazo[1,2-a]pyridine |

| Pyridine, Acetophenone (B1666503), (E)-1-methyl-4-(2-nitrovinyl)benzene | CuBr, (NH4)2S2O8 | Solvent-free | 130 | 5 | High | Phenyl(2-(p-tolyl)indolizin-3-yl)methanone |

Strategies for Functionalizing Pyridine Rings to Incorporate Nitrovinyl Moieties

Beyond direct condensation, another key strategy involves the functionalization of a pre-existing pyridine ring to introduce the nitrovinyl group. This can be achieved through a multi-step process that often begins with the nitration of a pyridine derivative.

Electrophilic nitration of pyridine derivatives using mixed acids (HNO₃/H₂SO₄) can yield intermediates like 4-nitropyridine (B72724) N-oxide. smolecule.com Subsequent deoxygenation, for example with phosphorus trichloride (B1173362) (PCl₃), affords 4-nitropyridine. smolecule.com The nitrovinyl group can then be introduced via a condensation reaction. For instance, nitroethylene (B32686) derivatives can react with 4-pyridinecarboxaldehyde under basic conditions to selectively form the (E)-isomer. smolecule.com

Continuous flow systems have been shown to optimize exothermic nitration steps, achieving high yields (e.g., 83% for 4-nitropyridine) while minimizing by-products through precise temperature control. smolecule.com Alternative nitration strategies, such as using N₂O₅ in SO₂, can offer different regioselectivity, favoring the 3-position. smolecule.com

The functionalization can also occur at other positions of the pyridine ring. For example, dearomatization strategies are being explored for the meta-selective C-H functionalization of pyridines, which is traditionally challenging. nih.govresearchgate.net These methods involve the temporary dearomatization of the pyridine ring to enable functionalization, followed by rearomatization. nih.govresearchgate.net

Enantioselective and Stereoselective Synthesis of Nitrovinyl Pyridines

Achieving high levels of enantioselectivity and stereoselectivity is a significant goal in the synthesis of chiral nitrovinyl pyridines. This is often accomplished through the use of chiral catalysts.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of molecules with multiple stereogenic elements. rsc.org For example, chiral phosphoric acid catalysts have been used in the enantioselective nucleophilic substitution of axially chiral anilines on centrally chiral azalactones to form tetrasubstituted axially chiral styrene-type atropisomers. rsc.org Similarly, bifunctional quinoline-squaramide catalysts have been employed in the catalytic asymmetric synthesis of complex cyclic structures. nih.gov

In the context of nitrovinyl pyridines, asymmetric Friedel-Crafts alkylation of hydroxyindoles with nitroalkenes, catalyzed by a commercially available squaramide, has been demonstrated to produce nitroalkylated indoles with high yield, regio-, and enantioselectivity. scispace.com The resulting optically enriched nitroalkanes can then be transformed into other valuable chiral molecules. scispace.com

The stereoselective formation of the (E)-isomer of 4-(2-nitrovinyl)pyridine is often favored thermodynamically. smolecule.com However, kinetic control can also be used to achieve high stereoselectivity. For example, dehydration of the intermediate β-nitro alcohol using acetic anhydride can yield (E)-4-(2-nitrovinyl)pyridine with over 90% stereoselectivity. smolecule.com Furthermore, [3+2] cycloaddition reactions involving Z-C-(3-pyridyl)-N-methylnitrone and E-2-R-nitroethenes have been shown to proceed with full regio- and stereochemical control under mild conditions. mdpi.com

Exploration of Green Chemistry Principles in (E)-4-(2-Nitrovinyl)pyridine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods, and the synthesis of (E)-4-(2-nitrovinyl)pyridine is no exception. Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-assisted organic synthesis is a significant advancement in this area. smolecule.comorganic-chemistry.orgnih.govnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by rapidly heating the reaction mixture. smolecule.com This technique has been successfully applied to condensation reactions for the synthesis of nitrovinyl compounds and various pyridine derivatives, leading to enhanced reaction rates and selectivity. smolecule.comorganic-chemistry.org

Solvent-free reaction conditions represent another key green chemistry approach. smolecule.commdpi.comsemanticscholar.org Mechanochemical grinding, for instance, where nitroalkenes and 1,3-dicarbonyl compounds are ground with quartz sand, has been shown to produce nitrovinyl adducts in high yields (85–92%) without the need for a solvent. smolecule.com Similarly, the synthesis of indolizines from pyridine, acetophenone, and (E)-(2-nitrovinyl)benzene has been achieved under solvent-free conditions using a CuBr catalyst. mdpi.comsemanticscholar.org

Ultrasound-assisted synthesis is another emerging green technique. nih.govwiley.comnih.govarkat-usa.org The application of ultrasound can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which creates localized high-pressure and high-temperature zones. wiley.com This method has been used for various reactions, including the synthesis of pyrimidines and imidazo[1,2-a]pyridines. nih.govarkat-usa.org

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is also a cornerstone of green chemistry. clockss.orgacs.org Examples include silica sulfuric acid and alumina-supported gold nanoparticles, which have been used in the synthesis of nitro-substituted heterocyclic compounds. clockss.orgacs.org

The following table highlights some green chemistry approaches for the synthesis of pyridine derivatives:

| Reaction Type | Green Principle | Conditions | Advantages |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave-assisted | 170°C, 10-20 min | Reduced reaction time, improved yields |

| Michael Addition | Solvent-free | Mechanochemical grinding | High yields (73-92%), no solvent |

| Imidazo[1,2-a]pyridine Synthesis | Ultrasound-assisted | PEG-400 solvent | Rapid, good to excellent yields |

| Synthesis of Indolizines | Solvent-free | CuBr catalyst, 130°C | Environmentally friendly, high yield |

Diverse Reactivity Profiles and Transformative Chemistry of E 4 2 Nitrovinyl Pyridine

Nucleophilic Addition Reactions of the (E)-4-(2-Nitrovinyl)pyridine Olefinic System

The pronounced electrophilicity of the β-carbon of the nitrovinyl group makes (E)-4-(2-nitrovinyl)pyridine an excellent substrate for nucleophilic addition reactions. This reactivity is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Michael-Type Addition Reactions

(E)-4-(2-Nitrovinyl)pyridine is a highly effective Michael acceptor. researchgate.net The electron-withdrawing nature of the nitro and pyridyl groups activates the alkene for conjugate addition by a diverse array of soft nucleophiles. researchgate.net Organocatalysis has emerged as a powerful strategy for controlling the stereochemistry of these additions. For instance, chiral secondary amines and their derivatives can catalyze the addition of ketones and aldehydes to nitroalkenes, yielding γ-nitro carbonyl compounds with high diastereo- and enantioselectivity. mun.ca These products are valuable synthetic intermediates, as the nitro group can be further transformed into other functionalities like amines or carbonyls. researchgate.net

While specific studies on (E)-4-(2-nitrovinyl)pyridine are part of the broader research into nitroalkene reactivity, the principles are well-established with close analogs. For example, the organocatalytic Michael addition of 3-phenylpropanal (B7769412) to (E)-3-(2-nitrovinyl)pyridine has been documented, showcasing the utility of sulfinylurea catalysts in these transformations, although sometimes requiring extended reaction times. beilstein-journals.org

Table 1: Examples of Michael-Type Addition Reactions with Nitrovinyl Pyridine (B92270) Analogs Data based on reactions with close structural analogs to illustrate the principle.

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|

| 3-Phenylpropanal | (E)-3-(2-Nitrovinyl)pyridine | (S,R)-C1 (3 mol%), MeCN | γ-Nitroaldehyde | 38 | beilstein-journals.org |

| Propyl aldehyde | (E)-3-(2-Nitrovinyl)pyridine | Perhydroindolic acid | γ-Nitroaldehyde | - | rsc.org |

Conjugate Addition Strategies with Various Nucleophiles

The scope of nucleophiles that can add to the activated olefin of (E)-4-(2-nitrovinyl)pyridine is broad, extending beyond carbon-based nucleophiles to include heteroatoms. The conjugate addition of amines, thiols, and alcohols represents a direct and efficient method for introducing functional groups. mdpi.comacs.org The reaction of vinyl-substituted pyridines with various amines under acidic conditions, for example, yields the corresponding aminoethyl-substituted pyridines. mdpi.com Similarly, thiols readily undergo addition, a reaction that has been extensively explored for various activated alkenes. acs.org

These reactions are synthetically valuable for creating precursors to biologically active molecules and complex heterocyclic systems. The high reactivity of nitroalkenes as Michael acceptors facilitates these carbon-heteroatom bond-forming reactions, which can be performed under mild conditions. researchgate.net

Cycloaddition Reactions Utilizing (E)-4-(2-Nitrovinyl)pyridine as a Dipolarophile or Dienophile

The electron-deficient double bond of (E)-4-(2-nitrovinyl)pyridine allows it to participate as the 2π-electron component in various cycloaddition reactions. It serves as an excellent dipolarophile in [3+2] cycloadditions and as a dienophile in [4+2] Diels-Alder reactions.

1,3-Dipolar Cycloaddition Pathways

(E)-4-(2-Nitrovinyl)pyridine is an effective dipolarophile in [3+2] cycloadditions due to its electron-deficient nature. smolecule.com This class of reactions provides a powerful route to five-membered heterocyclic rings. wikipedia.org For instance, the reaction of (E)-4-(2-nitrovinyl)pyridine with nitrile oxides generates isoxazoline-fused pyridines. A specific study demonstrated that the reaction with benzonitrile (B105546) oxide proceeds with high regioselectivity to afford a single regioisomeric product, 3-(pyridin-4-yl)-5-nitroisoxazoline, in good yield. smolecule.com

Similarly, cycloadditions with azomethine ylides can produce pyrrolidine-annulated pyridines. smolecule.com Another important example involves the reaction of pyridinium (B92312) ylides with nitroalkenes. The reaction of an N-ylide intermediate, generated from pyridine and an α-bromo ketone, with a nitrovinylbenzene derivative proceeds via a 1,3-dipolar cycloaddition to form an initial cycloadduct, which can then undergo further transformation to yield substituted indolizines. mdpi.com The reaction between nitroolefins and sodium azide, mediated by an acid like p-TsOH, is another pathway to form valuable heterocyclic products, in this case, 4-aryl-NH-1,2,3-triazoles. acs.org

Table 2: 1,3-Dipolar Cycloaddition Reactions with Nitroalkenes

| 1,3-Dipole | Dipolarophile | Product | Yield (%) | Ref |

|---|---|---|---|---|

| Benzonitrile Oxide | (E)-4-(2-Nitrovinyl)pyridine | 3-(pyridin-4-yl)-5-nitroisoxazoline | 78 | smolecule.com |

| Pyridinium Ylide | (E)-(2-Nitrovinyl)benzene | Substituted Indolizine (B1195054) | 77 | mdpi.com |

Exploration of Other Cycloaddition Modes

Beyond [3+2] cycloadditions, (E)-4-(2-nitrovinyl)pyridine is a competent dienophile for [4+2] cycloaddition (Diels-Alder) reactions. The presence of two strong electron-withdrawing groups significantly lowers the energy of the LUMO of the alkene, making it highly reactive toward electron-rich dienes in normal-electron-demand Diels-Alder reactions. researchgate.net While many cycloadditions aim to synthesize the pyridine ring itself, the use of a pre-formed pyridine derivative like (E)-4-(2-nitrovinyl)pyridine as a building block is also a viable strategy. acsgcipr.org

The reaction of nitroalkenes with dienes can sometimes be complex. For instance, the cycloaddition of cyclopentadiene (B3395910) with nitroalkenes bearing electron-withdrawing groups can be highly polar and may even proceed through a stepwise mechanism involving a zwitterionic intermediate, depending on the substituents. semanticscholar.orgmdpi.com These reactions lead to the formation of six-membered rings, which are foundational structures in many natural products and synthetic compounds. nih.gov The high reactivity of nitroalkenes makes them valuable partners in constructing these carbocyclic systems. researchgate.net

Annulation and Cascade Reactions Triggered by (E)-4-(2-Nitrovinyl)pyridine

The unique reactivity of (E)-4-(2-nitrovinyl)pyridine can be harnessed to initiate annulation and cascade sequences, allowing for the rapid construction of complex molecular architectures from simple precursors. rsc.org These reactions often begin with an initial nucleophilic addition to the nitroalkene, followed by one or more subsequent intramolecular reactions.

A prime example is the tandem Michael-Michael cascade reaction. In a process catalyzed by a chiral organocatalyst, a nucleophile can add to the nitroalkene, and the resulting intermediate can then participate in a second intramolecular Michael addition if a suitable acceptor is present, leading to the formation of cyclic structures. beilstein-journals.org Such cascade reactions have been employed to synthesize functionalized chromenes and other heterocyclic systems with high stereocontrol. beilstein-journals.org

Similarly, cascade reactions can be initiated by a Michael addition followed by an aza-Henry reaction and hemiaminalization to produce highly substituted N-formyl piperidines in a one-pot operation. researchgate.net Another powerful cascade involves an initial 1,3-dipolar cycloaddition followed by elimination or aromatization. The synthesis of indolizines from pyridine, an acetophenone (B1666503) derivative, and a nitroalkene is a case in point, where the proposed mechanism involves the formation of a pyridinium ylide, a [3+2] cycloaddition, and subsequent denitration and aromatization to yield the final fused heterocyclic product. mdpi.com These multi-step, one-pot transformations are highly efficient, creating multiple bonds and stereocenters in a single synthetic operation. rsc.orgnih.gov

Chemoselective Reduction of the Nitrovinyl Group in (E)-4-(2-Nitrovinyl)pyridine

The conjugated nitrovinyl moiety in (E)-4-(2-nitrovinyl)pyridine presents two primary sites for reduction: the nitro group and the carbon-carbon double bond. The ability to selectively reduce one group while preserving the other is crucial for synthetic applications, enabling access to a diverse range of valuable building blocks such as 4-(2-aminoethyl)pyridine (B79904) or 4-(2-nitroethyl)pyridine. The choice of reducing agent and reaction conditions dictates the outcome of the reaction, allowing for a high degree of chemoselectivity.

Reduction of the Nitro Group

The selective reduction of the nitro group in a conjugated nitroalkene to an amine, while leaving the vinyl group intact, is a challenging but achievable transformation. This conversion yields vinylamines, which are versatile synthetic intermediates. A variety of methods have been developed for the chemoselective reduction of nitroarenes and related compounds, some of which are applicable to substrates like (E)-4-(2-nitrovinyl)pyridine. organic-chemistry.org

Common strategies often involve catalytic transfer hydrogenation or the use of specific metal-based reducing systems. For instance, a combination of sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride has been used for the complete reduction of both the nitro and vinyl groups in nitrostyrenes to yield phenethylamines in a one-pot procedure. chemrxiv.org However, achieving selectivity for the nitro group requires more nuanced conditions. Systems like NaBH₄-FeCl₂ have demonstrated high chemoselectivity for reducing aromatic nitro groups in the presence of other reducible functionalities like esters. d-nb.info Similarly, the use of samarium(0) metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide allows for the mild and efficient reduction of aromatic nitro groups with selectivity over other functional groups. organic-chemistry.org

Photocatalysis offers a modern approach; a hybrid nanocatalyst of copper nanoparticles on carbon dots has been shown to selectively reduce the nitro group of 4-nitrostyrene (B89597) to an amino group with over 99% selectivity under visible light irradiation in an aqueous solvent. rsc.org Gold nanoparticles supported on alumina (B75360) (Au/Al₂O₃) in the presence of NaBH₄ can also selectively reduce the nitro group in complex heterocyclic systems. acs.org These methods highlight the potential for achieving the selective reduction of the nitro group in (E)-4-(2-nitrovinyl)pyridine to produce 4-(2-aminovinyl)pyridine.

| Reagent/Catalyst | Substrate Type | Product | Key Features | Reference(s) |

| Cu NPs on Carbon Dots / Visible Light | 4-Nitrostyrene | 4-Aminostyrene | High selectivity (>99%); aqueous solvent. | rsc.org |

| NaBH₄-FeCl₂ | Ester-substituted nitroarenes | Corresponding anilines | High chemoselectivity; tolerates ester groups. | d-nb.info |

| Samarium(0) / Viologen Catalyst | Aromatic nitro compounds | Aromatic amines | Mild conditions; good yields. | organic-chemistry.org |

| Au/Al₂O₃ - NaBH₄ | Nitro-imidazopyridines | Amino-imidazopyridines | Selective reduction of nitro group in heterocyclic systems. | acs.org |

| NaBH₄ / CuCl₂ | β-Nitrostyrenes | Phenethylamines | Reduces both nitro and vinyl groups. | chemrxiv.org |

Reduction of the Vinyl Group

The conjugate reduction (1,4-addition of hydride) of the activated carbon-carbon double bond in nitroalkenes is a more common and direct route for the synthesis of saturated nitroalkanes. researchgate.net This transformation preserves the nitro group, which can be used for further synthetic manipulations. A wide array of methodologies, including hydride catalysis, organocatalysis, and biocatalysis, have been successfully employed for this purpose. researchgate.net

Sodium borohydride (NaBH₄) is a widely used reagent for the reduction of conjugated nitroalkenes to their corresponding nitroalkanes. mdma.ch For example, the reduction of (E)-diethyl 1-benzyl-2-(2-nitrovinyl)-1H-pyrrole-3,4-dicarboxylate with NaBH₄ selectively yields the corresponding 2-(2-nitroethyl)pyrrole derivative. rasayanjournal.co.in

More sophisticated catalytic systems have been developed to achieve high efficiency and enantioselectivity.

Metal Catalysis : A catalyst system using copper(II) fluoride (B91410) (CuF₂) and a chiral bis-phosphine ligand like JOSIPHOS effectively catalyzes the conjugate reduction of various nitroalkenes using phenylsilane (B129415) as the hydride source. acs.org

Organocatalysis : Thiourea-based organocatalysts, in combination with a Hantzsch ester as a biomimetic hydride donor, can reduce conjugated nitroalkenes to nitroalkanes in good yields under mild conditions. researchgate.net

Biocatalysis : Whole cells of Escherichia coli BL21(DE3) have been shown to be potent biocatalysts for the chemoselective reduction of the C=C double bond in conjugated nitroalkenes, furnishing the corresponding nitroalkanes in moderate to good yields. nih.gov This method was successfully applied to synthesize 2-(2-nitropropyl)pyridine, a compound structurally similar to the expected product from (E)-4-(2-nitrovinyl)pyridine. nih.gov

| Method | Reagent/Catalyst | Hydride Source | Key Features | Reference(s) |

| Metal Catalysis | CuF₂ / JOSIPHOS | Phenylsilane | Provides optically active nitroalkanes. | acs.org |

| Biocatalysis | E. coli BL21(DE3) whole cells | Endogenous reductases | Environmentally friendly; synthesizes novel nitroalkanes. | nih.gov |

| Organocatalysis | Thiourea (B124793) | Hantzsch ester | Biomimetic; mild conditions; good yields. | researchgate.net |

| Hydride Reagent | Sodium Borohydride (NaBH₄) | NaBH₄ | Commonly used, straightforward method. | mdma.chrasayanjournal.co.in |

Functional Group Interconversions and Derivatizations of (E)-4-(2-Nitrovinyl)pyridine

(E)-4-(2-Nitrovinyl)pyridine is a versatile platform for synthesizing more complex molecules through various functional group interconversions and derivatization reactions. ub.eduscribd.com The electron-deficient nitrovinyl system readily participates in cycloaddition reactions, and the products of its selective reduction can undergo further transformations.

One significant derivatization is its use in multicomponent reactions. For instance, (E)-4-(2-nitrovinyl)pyridine can react with α-ketoamides, amines, and aromatic aldehydes in a four-component reaction to yield highly functionalized 2,3-dihydro-4-nitropyrroles. frontiersin.org This reaction proceeds through a proposed mechanism involving the conjugate addition of an imine to the nitrostyrene (B7858105), followed by several intermediates including an azomethine ylide that undergoes an intramolecular 1,5-dipolar cycloaddition. frontiersin.org

The product of the conjugate reduction, 4-(2-nitroethyl)pyridine, is also a valuable intermediate. The nitronate anion, formed in situ during the reduction of the nitroalkene or by deprotonation of the resulting nitroalkane, can act as a nucleophile. ucl.ac.uk A notable example is the reductive nitro-Mannich reaction, where the nitronate reacts with an imine to form β-nitroamines, which are precursors to 1,2-diamines. ucl.ac.uk

Furthermore, the product of the complete reduction of the nitrovinyl group, 4-(2-aminoethyl)pyridine, is a key building block. sigmaaldrich.comthermofisher.com The primary amine can be further functionalized. For example, the reduction of a nitrovinylpyrrole derivative followed by intramolecular cyclization of the resulting aminoethyl side chain leads to the formation of a dihydropyrrolo[3,2-c]pyridine-4-one core, a scaffold of potential pharmaceutical interest. rasayanjournal.co.in This illustrates how the initial reduction products of (E)-4-(2-nitrovinyl)pyridine can be elaborated into complex heterocyclic systems.

| Starting Material | Reagents | Reaction Type | Product Type | Reference(s) |

| (E)-4-(2-Nitrovinyl)pyridine | α-Ketoamide, Amine, Aldehyde | Four-Component Reaction | 2,3-Dihydro-4-nitropyrrole | frontiersin.org |

| Nitroalkene | Superhydride™, Imine, TFA | Reductive Nitro-Mannich | β-Nitroamine | ucl.ac.uk |

| 2-(2-Nitrovinyl)pyrrole | 1. NaBH₄2. Fe/AcOH | Reduction / Intramolecular Cyclization | Dihydropyrrolo[3,2-c]pyridin-4-one | rasayanjournal.co.in |

Strategic Applications of E 4 2 Nitrovinyl Pyridine As a Versatile Synthetic Building Block

Construction of Fused Pyridine (B92270) Heterocyclic Systems

The unique electronic and structural features of (E)-4-(2-nitrovinyl)pyridine make it an excellent starting material for the synthesis of fused pyridine heterocyclic systems. These systems are integral to many biologically active molecules and functional materials.

Formation of Indolizine (B1195054) Frameworks

Indolizine, a fused heterocyclic compound containing a pyrrole (B145914) and a pyridine ring, is a core structure in many natural products and pharmaceuticals. mdpi.comsemanticscholar.org The synthesis of indolizines can be achieved through various methods, including 1,3-dipolar cycloaddition reactions of pyridinium (B92312) ylides with electron-deficient alkenes. ijettjournal.orgorganic-chemistry.org The electron-deficient nature of (E)-4-(2-nitrovinyl)pyridine makes it a suitable partner in such cycloadditions.

One-pot methods have been developed for synthesizing multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes under transition-metal-free conditions using TEMPO as an oxidant. organic-chemistry.org Copper-catalyzed reactions of pyridine, acetophenone (B1666503), and a nitroolefin have also been reported to produce indolizine derivatives in high yields under mild conditions. mdpi.comsemanticscholar.org These methods underscore the utility of nitroolefins, and by extension (E)-4-(2-nitrovinyl)pyridine, in the construction of the indolizine scaffold.

Table 2: Synthetic Routes to Indolizine Frameworks

| Reactants | Catalyst/Conditions | Reaction Type |

|---|---|---|

| Pyridinium Ylides, Electron-deficient Alkenes | Basic conditions | 1,3-Dipolar Cycloaddition ijettjournal.org |

| α-Halo Carbonyls, Pyridines, Electron-deficient Alkenes | TEMPO (oxidant) | Oxidative Dehydrogenation organic-chemistry.org |

| Pyridine, Acetophenone, Nitroolefin | CuBr / (NH4)2S2O8 | Cu-catalyzed C-N and C-C bond formation mdpi.comsemanticscholar.org |

| 2-(2-enynyl)pyridines, Nucleophiles | Copper Catalyst | Cyclization rsc.org |

Access to Other Polycyclic Nitrogen Heterocycles

(E)-4-(2-Nitrovinyl)pyridine serves as a precursor for a variety of other polycyclic nitrogen heterocycles. The nitrovinyl group can participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides to form isoxazoline-fused pyridines. smolecule.com Furthermore, tandem reactions involving (E)-4-(2-nitrovinyl)pyridine can lead to complex fused systems. For instance, reactions with active methylene (B1212753) compounds like malononitrile (B47326) can initiate a sequence of Michael addition and intramolecular cyclization, ultimately forming chromenopyridine scaffolds. researchgate.netresearchgate.net

The versatility of (E)-4-(2-nitrovinyl)pyridine is further demonstrated in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine derivatives through reactions with various reagents like ethyl acetoacetate, urea, and phenylisothiocyanate. nih.gov

Elaboration of Substituted Pyridine Derivatives

Beyond fused systems, (E)-4-(2-nitrovinyl)pyridine is instrumental in the synthesis of various substituted pyridine derivatives. The nitrovinyl group can be chemically modified to introduce a range of functionalities. For example, reduction of the nitrovinyl group can be achieved using reagents like sodium borohydride (B1222165), leading to the corresponding 2-nitroethyl-substituted pyridine. google.comgoogle.com This transformation is a key step in the synthesis of more complex pyridine derivatives.

Furthermore, the pyridine ring itself can undergo nucleophilic substitution, particularly at positions activated by the electron-withdrawing nitrovinyl group. smolecule.com This allows for the introduction of various substituents onto the pyridine core, expanding the molecular diversity accessible from this starting material. The reaction of pyridinium salts with active methylene compounds has been shown to occur at either the 2- or 4-position, depending on the substrate and reaction conditions, yielding alkylidene-pyridines. clockss.org

Precursors for Advanced Organic Architectures and Materials

The unique electronic properties of (E)-4-(2-nitrovinyl)pyridine, arising from the combination of the pyridine ring and the nitrovinyl group, make it a promising candidate for the development of advanced organic materials. smolecule.comsmolecule.com The potential for this compound to act as a building block for functional materials is an active area of research. Its structural features suggest applications in materials science, where the electronic characteristics can be harnessed for specific functions. smolecule.com For instance, derivatives of (E)-4-(2-nitrovinyl)pyridine could be explored as components in nonlinear optical materials or as precursors for conductive polymers.

Role in Multi-Component Reaction Design and Development

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov (E)-4-(2-nitrovinyl)pyridine, with its multiple reactive sites, is an ideal substrate for the design and development of novel MCRs.

The electrophilic nature of the nitrovinyl group allows it to react with various nucleophiles, initiating a cascade of reactions. For example, a four-component reaction involving an α-ketoamide, an amine, an aromatic aldehyde, and a β-nitrostyrene (such as (E)-4-(2-nitrovinyl)pyridine) can lead to the stereoselective synthesis of functionalized 2,3-dihydro-4-nitropyrroles. frontiersin.orgresearchgate.net In this reaction, (E)-4-(2-nitrovinyl)pyridine acts as the electrophilic component that traps an in situ generated intermediate.

The development of new MCRs utilizing (E)-4-(2-nitrovinyl)pyridine holds significant promise for the rapid generation of diverse and complex molecular libraries, which are crucial for drug discovery and materials science.

Synthetic Utility in the Preparation of Medicinal Chemistry Scaffolds

(E)-4-(2-Nitrovinyl)pyridine has emerged as a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of scaffolds relevant to medicinal chemistry. Its synthetic utility stems from the unique electronic properties of the molecule, which features a pyridine ring, a conjugated nitroalkene, and an electrophilic β-carbon. The electron-withdrawing nature of both the pyridine ring at the 4-position and the nitro group renders the vinyl group exceptionally reactive. This reactivity allows it to participate in a variety of chemical transformations, including multicomponent reactions, cycloadditions, and Michael additions, providing access to a diverse range of heterocyclic structures that are prominent in drug discovery programs.

The activated double bond in (E)-4-(2-nitrovinyl)pyridine makes it an excellent Michael acceptor and a reactive partner in cycloaddition reactions. These characteristics enable chemists to forge new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, often with high degrees of stereocontrol. Consequently, this compound serves as a gateway to complex molecular architectures, including substituted pyrrolidines, indolizines, and dihydropyrroles, which are considered "privileged scaffolds" due to their frequent occurrence in biologically active molecules. nih.govnih.gov The following sections detail specific synthetic strategies that leverage (E)-4-(2-nitrovinyl)pyridine for the efficient assembly of these important medicinal chemistry frameworks.

Multicomponent and Cycloaddition Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the synthesis of complex, drug-like molecules from three or more starting materials in a single operation. This approach enhances synthetic efficiency and allows for the rapid generation of compound libraries. (E)-4-(2-Nitrovinyl)pyridine is an ideal substrate for such reactions.

One notable application is in the four-component synthesis of highly functionalized 2,3-dihydro-4-nitropyrroles. frontiersin.org In this process, an α-ketoamide, an amine, an aromatic aldehyde, and a nitrostyrene (B7858105) derivative like (E)-4-(2-nitrovinyl)pyridine react to form the dihydropyrrole core. frontiersin.org The proposed mechanism involves the initial formation of an imine, which then undergoes a conjugate addition to the nitroalkene. Subsequent cyclization and dehydration steps yield the final heterocyclic product. frontiersin.org The resulting dihydropyrrole scaffold is a precursor to polysubstituted dihydro-1H-pyrroles, a class of compounds that has shown potential as α-glucosidase inhibitors. frontiersin.org

Similarly, (E)-4-(2-nitrovinyl)pyridine is a key reactant in the [3+2] cycloaddition reactions for synthesizing the indolizine core. mdpi.com Indolizine and its derivatives are found in numerous natural products and pharmaceuticals. mdpi.com A copper-catalyzed, three-component reaction between a pyridine, an acetophenone, and an electron-deficient alkene such as (E)-4-(2-nitrovinyl)pyridine can produce indolizines in high yields. mdpi.com The reaction proceeds through the formation of a pyridinium ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition with the nitroalkene. Subsequent denitration and aromatization lead to the stable indolizine ring system. mdpi.com

Table 1: Synthesis of Heterocyclic Scaffolds using (E)-4-(2-Nitrovinyl)pyridine

| Reaction Type | Other Key Reactants | Resulting Scaffold | Significance | Reference |

|---|---|---|---|---|

| Four-Component Reaction | α-Ketoamide, Amine, Aromatic Aldehyde | 2,3-Dihydro-4-nitropyrrole | Precursor to α-glucosidase inhibitors. | frontiersin.org |

| [3+2] Cycloaddition | Pyridine, Acetophenone | Indolizine | Core structure in many pharmaceuticals and natural products. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides | Pyrrolidine | Privileged scaffold in drug discovery for CNS disorders, cancer, and infectious diseases. | nih.govresearchgate.net |

Utility as a Michael Acceptor

The pronounced electrophilicity of the β-carbon of the nitrovinyl group makes (E)-4-(2-nitrovinyl)pyridine an excellent Michael acceptor. This reactivity is fundamental to its use in constructing more complex molecular frameworks. It readily reacts with a wide array of soft nucleophiles, including enolates, amines, thiols, and carbanions, to form a new carbon-carbon or carbon-heteroatom bond.

For instance, the asymmetric Michael addition of aldehydes or ketones to nitroalkenes is a well-established method for synthesizing chiral γ-nitro carbonyl compounds, which are versatile intermediates for various biologically active molecules. Organocatalyzed additions, in particular, offer a powerful strategy for controlling the stereochemistry of the newly formed chiral centers. While direct studies on (E)-4-(2-nitrovinyl)pyridine are specific, related reactions with isomers such as (E)-3-(2-nitrovinyl)pyridine have been successfully performed. In one study, the Michael addition of 3-phenylpropanal (B7769412) to (E)-3-(2-nitrovinyl)pyridine was achieved using a sulfinylurea organocatalyst, demonstrating the feasibility of this transformation. beilstein-journals.org Such reactions open pathways to enantiomerically enriched building blocks that can be further elaborated into complex target molecules.

Table 2: Michael Addition Reactions Involving Nitrovinylpyridines

| Nitroalkene Substrate | Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| (E)-3-(2-Nitrovinyl)pyridine | 3-Phenylpropanal | Sulfinylurea Organocatalyst | γ-Nitroaldehyde | beilstein-journals.org |

| Generic (E)-β-Nitrostyrene | Aldehydes/Ketones | Organocatalyst | γ-Nitro Carbonyl Compound | beilstein-journals.org |

The resulting Michael adducts, containing both a pyridine ring and a nitro group, are synthetically flexible. The nitro group can be reduced to an amine, transformed into a carbonyl group via the Nef reaction, or eliminated to regenerate a double bond, providing numerous avenues for subsequent diversification and the synthesis of target medicinal compounds.

Catalytic Approaches in E 4 2 Nitrovinyl Pyridine Mediated Transformations

Transition Metal Catalysis for (E)-4-(2-Nitrovinyl)pyridine Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of (E)-4-(2-Nitrovinyl)pyridine, a substrate activated for nucleophilic attack by the electron-withdrawing nitro group. While specific examples utilizing this exact substrate are sometimes sparse in the literature, extensive research on analogous nitroalkenes provides a strong basis for predicting and understanding its reactivity.

Gold-Catalyzed Transformations

Gold catalysis has emerged as a potent methodology for a variety of organic transformations, though its application in direct Michael additions to nitroalkenes is less documented than other catalytic methods. The primary role of gold catalysts in reactions involving nitroaromatic compounds often centers on reduction or cycloaddition reactions. For instance, gold nanoparticles have been shown to be effective catalysts for the selective reduction of nitro groups. However, in the context of (E)-4-(2-Nitrovinyl)pyridine, the focus lies on the reactivity of the nitrovinyl moiety. Gold(I) and gold(III) complexes are known to act as soft Lewis acids, activating π-systems towards nucleophilic attack. While direct applications to (E)-4-(2-Nitrovinyl)pyridine are not extensively reported, the known reactivity of gold catalysts with other activated alkenes suggests potential for mediating conjugate addition reactions. Further research is required to fully explore the utility of gold catalysis in transformations of (E)-4-(2-Nitrovinyl)pyridine.

Copper-Catalyzed Processes

Copper-catalyzed reactions, particularly asymmetric conjugate additions, represent a well-established and highly effective strategy for the functionalization of nitroalkenes. The utility of this approach is broadly applicable to a range of nitroolefins, and by extension, to (E)-4-(2-Nitrovinyl)pyridine. The reaction typically involves the use of a copper(I) or copper(II) salt in conjunction with a chiral ligand to induce enantioselectivity.

A variety of nucleophiles, including organozinc reagents and Grignard reagents, have been successfully employed in these transformations. The general scheme for the copper-catalyzed conjugate addition of an organometallic reagent (R-M) to a nitroalkene is depicted below:

General Reaction Scheme:

Table 1: Representative Copper-Catalyzed Conjugate Additions to Nitroalkenes

| Nitroalkene Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|---|

| (E)-β-Nitrostyrene | Et2Zn | Cu(OTf)2 / Chiral Phosphoramidite (B1245037) | >95 | >98 |

| (E)-1-(2-Nitrovinyl)naphthalene | Me2Zn | Cu(OTf)2 / Chiral Phosphoramidite | 94 | 96 |

| (E)-2-(2-Nitrovinyl)thiophene | Et2Zn | Cu(OTf)2 / Chiral Phosphoramidite | 98 | >98 |

| (E)-4-Chloro-β-nitrostyrene | n-BuMgCl | CuBr·SMe2 / Chiral Ferrocenyl Diphosphine | 92 | 95 |

This table presents representative data from studies on various nitroalkenes to illustrate the general efficacy of the method.

Indium-Based Catalysis (e.g., Metal-Organic Frameworks)

Indium(III) compounds are recognized as effective Lewis acids capable of catalyzing a range of organic reactions. Their utility in promoting Michael additions of amines to α,β-unsaturated compounds has been demonstrated. Indium(III) Lewis acids can activate the nitroalkene, rendering it more susceptible to nucleophilic attack. While the body of literature on indium-catalyzed reactions with nitroalkenes is not as extensive as that for copper or organocatalysts, the principle of Lewis acid activation is sound.

Recent advancements in catalysis have seen the emergence of Metal-Organic Frameworks (MOFs) as highly effective heterogeneous catalysts. Indium-based MOFs, in particular, have shown promise in various catalytic applications, including Knoevenagel condensations and CO2 cycloadditions. The porous structure and tunable Lewis acidity of these materials make them attractive candidates for catalyzing reactions involving (E)-4-(2-Nitrovinyl)pyridine. The Lewis acidic indium nodes within the framework can activate the nitrovinyl group, while the confined spaces of the pores can influence selectivity. However, specific studies detailing the use of indium-based MOFs for Michael additions to (E)-4-(2-Nitrovinyl)pyridine are still an emerging area of research.

Organocatalysis and Asymmetric Catalytic Strategies with (E)-4-(2-Nitrovinyl)pyridine

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. (E)-4-(2-Nitrovinyl)pyridine, as a potent Michael acceptor, is an excellent substrate for a variety of organocatalytic conjugate addition reactions.

Amine-Catalyzed Reactions

Chiral primary and secondary amines are highly effective catalysts for the enantioselective Michael addition of carbonyl compounds (aldehydes and ketones) to nitroalkenes. The catalytic cycle typically proceeds through the formation of a nucleophilic enamine intermediate from the carbonyl compound and the amine catalyst. This enamine then attacks the nitroalkene in a stereocontrolled fashion.

For instance, diarylprolinol silyl (B83357) ethers are well-established secondary amine catalysts that, often in the presence of an acidic co-catalyst, can promote the addition of aldehydes to nitroalkenes with high enantioselectivity. Similarly, chiral primary amines, often derived from cinchona alkaloids or 1,2-diaminocyclohexane, are capable of catalyzing the conjugate addition of ketones to nitroolefins with excellent stereocontrol. The pyridine (B92270) nitrogen in (E)-4-(2-Nitrovinyl)pyridine can potentially influence the reaction through interactions with the catalyst or co-catalyst, but the fundamental reactivity of the nitro-activated double bond remains the primary site of transformation.

Table 2: Representative Amine-Catalyzed Michael Additions to Nitroalkenes

| Nucleophile | Nitroalkene | Catalyst Type | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| Propanal | (E)-β-Nitrostyrene | Diarylprolinol Silyl Ether | 97 | 95:5 (syn/anti) | 99 |

| Cyclohexanone | (E)-β-Nitrostyrene | Primary Amine-Thiourea | 99 | >95:5 (anti/syn) | 99 |

| Acetone | (E)-2-(2-Nitrovinyl)furan | Chiral Primary Amine | 85 | - | 94 |

| Pentanal | (E)-4-Methoxy-β-nitrostyrene | Diarylprolinol Silyl Ether | 92 | 94:6 (syn/anti) | 98 |

This table showcases typical results for amine-catalyzed Michael additions to various nitroalkenes, which are expected to be similar for (E)-4-(2-Nitrovinyl)pyridine.

Thiourea (B124793) Catalysis for Enantioselective Transformations

Bifunctional thiourea organocatalysts have proven to be exceptionally effective in promoting a wide range of enantioselective transformations, particularly the Michael addition to nitroalkenes. These catalysts possess a hydrogen-bond donating thiourea moiety, which activates the nitroalkene by coordinating to the nitro group, and a basic site (often a tertiary amine or another Lewis basic group) that activates the nucleophile. This dual activation mode leads to highly organized transition states and, consequently, high levels of stereocontrol.

A variety of carbon-based nucleophiles, such as malonates, β-ketoesters, and nitroalkanes, have been successfully added to nitroalkenes using this methodology. The reactions typically proceed with high yields and excellent enantioselectivities. The robustness and broad substrate scope of thiourea catalysis make it a highly attractive method for the asymmetric functionalization of (E)-4-(2-Nitrovinyl)pyridine.

Table 3: Representative Thiourea-Catalyzed Michael Additions to Nitroalkenes

| Nucleophile | Nitroalkene | Catalyst Type | Yield (%) | ee (%) |

|---|---|---|---|---|

| Dimethyl Malonate | (E)-β-Nitrostyrene | Bifunctional Amine-Thiourea | 98 | 95 |

| Acetylacetone | (E)-4-Bromo-β-nitrostyrene | Bifunctional Amine-Thiourea | 95 | 97 |

| Nitromethane (B149229) | (E)-β-Nitrostyrene | Bifunctional DMAP-Thiourea | 85 | 91 |

| 1,3-Indandione | (E)-2-Chloro-β-nitrostyrene | Bifunctional Amine-Thiourea | 92 | 92 |

This table provides examples of the high efficiency and enantioselectivity achieved with thiourea catalysis in Michael additions to various nitroalkenes.

Chiral Catalyst Design and Evaluation for Stereocontrol

The asymmetric transformation of (E)-4-(2-nitrovinyl)pyridine into chiral molecules is a pivotal goal in organic synthesis, driven by the prevalence of chiral pyridine-containing compounds in pharmaceuticals and agrochemicals. The design and evaluation of chiral catalysts are central to achieving high levels of stereocontrol, particularly in conjugate addition reactions where a new stereocenter is generated.

Organocatalysis has emerged as a powerful tool for the enantioselective Michael addition of nucleophiles to nitroalkenes. Chiral amines, particularly those derived from proline and cinchona alkaloids, have been extensively investigated. The design of these catalysts often incorporates a bifunctional motif, where one part of the molecule activates the nucleophile (e.g., through enamine formation with an aldehyde or ketone) while another functional group, such as a thiourea or squaramide moiety, activates the nitroalkene electrophile through hydrogen bonding. This dual activation strategy is crucial for achieving high diastereo- and enantioselectivity.

For instance, in the conjugate addition of aldehydes to nitroolefins, chiral diphenylprolinol silyl ethers have proven effective. nih.govnih.gov The mechanism involves the formation of a nucleophilic enamine intermediate from the aldehyde and the chiral amine catalyst. This enamine then attacks the electron-deficient nitroalkene. The stereochemical outcome is dictated by the specific geometry of the transition state, which is influenced by the steric and electronic properties of the catalyst, substituents on the reactants, and the reaction conditions. While direct studies on (E)-4-(2-nitrovinyl)pyridine are not extensively documented in this specific context, the principles derived from electronically similar nitroalkenes like nitrostyrenes are highly applicable. The pyridine ring, being electron-withdrawing, enhances the electrophilicity of the vinyl group, making it a suitable substrate for such organocatalytic additions. nih.gov

The evaluation of these chiral catalysts involves systematic screening of reaction parameters such as the catalyst structure, solvent, temperature, and the presence of additives. The effectiveness of a catalyst is quantified by the yield of the product and, more importantly, its enantiomeric excess (ee) and diastereomeric ratio (dr). High-performance liquid chromatography (HPLC) using a chiral stationary phase is the standard technique for determining the enantiomeric purity of the products.

A summary of representative results for the organocatalytic Michael addition of aldehydes to nitroalkenes, which serves as a model for reactions with (E)-4-(2-nitrovinyl)pyridine, is presented in the table below.

Table 1: Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroalkenes

| Catalyst | Aldehyde | Nitroalkene | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|---|

| (S)-Diphenylprolinol silyl ether | Propanal | (E)-β-Nitrostyrene | 95:5 | 99 | 85 |

| Cinchona-derived thiourea | Cyclohexanone | (E)-β-Nitrostyrene | 90:10 | 97 | 92 |

| Chiral Pyrrolidine-Pyridine Conjugate Base | Acetone | (E)-β-Nitrostyrene | - | 95 | 90 |

Brønsted and Lewis Acid Catalysis in (E)-4-(2-Nitrovinyl)pyridine Chemistry

Brønsted and Lewis acid catalysis play a significant role in modulating the reactivity of (E)-4-(2-nitrovinyl)pyridine and its reaction partners. These acidic catalysts can activate either the electrophile or the nucleophile, or both, leading to enhanced reaction rates and, in some cases, altered selectivity.

Brønsted acid catalysis often involves the protonation of the nitro group or the pyridine nitrogen of (E)-4-(2-nitrovinyl)pyridine. Protonation of the nitro group increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. This strategy is particularly effective in Michael addition reactions. In a synergistic approach, a Brønsted acid like trifluoromethanesulfonic acid (TfOH) can activate weakly electrophilic vinylpyridines, while a chiral amine co-catalyst activates the aldehyde nucleophile through enamine formation. nih.gov This dual activation allows for highly enantioselective additions that would otherwise be unattainable.

Lewis acid catalysis involves the coordination of a Lewis acid to a Lewis basic site in the reactants. In the context of (E)-4-(2-nitrovinyl)pyridine chemistry, a Lewis acid can coordinate to the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring. This coordination withdraws electron density from the π-system, thereby lowering the LUMO energy of the nitroalkene and increasing its reactivity towards nucleophiles.

For example, in Diels-Alder reactions where vinylpyridines act as dienophiles, Lewis acids such as BF₃ can significantly accelerate the reaction rate. nih.gov Computational studies have shown that the Lewis acid-dienophile complex has a more favorable HOMO-LUMO gap with the diene, leading to the observed rate enhancement. nih.gov Similarly, in conjugate addition reactions, Lewis acids can be used in conjunction with chiral ligands to create a chiral Lewis acid catalyst that can control the stereochemical outcome of the reaction. The combination of a copper catalyst with a chiral diphosphine ligand, activated by a Lewis acid, has been shown to be effective for the enantioselective conjugate addition of Grignard reagents to alkenyl pyridines. researchgate.netnih.gov

The choice of the acid catalyst and reaction conditions is critical and can influence not only the reaction rate but also the chemo- and regioselectivity of the transformation.

Table 2: Lewis Acid Catalysis in Reactions of Alkenyl Pyridines

| Reaction Type | Lewis Acid | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Conjugate Addition | TMSOTf | CuBr·SMe₂ / Chiral Diphosphine | 4-Alkenyl Pyridine | High | up to 98 |

| Diels-Alder | BF₃ | - | 2-Vinylpyridine | - | - |

Heterogeneous Catalysis and Strategies for Catalyst Recovery and Reusability

The principles of green chemistry have spurred the development of heterogeneous catalysts for organic transformations, including those involving (E)-4-(2-nitrovinyl)pyridine. Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, most notably the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.

A common application of heterogeneous catalysis in this context is the reduction of the nitro group and/or the carbon-carbon double bond of (E)-4-(2-nitrovinyl)pyridine. This hydrogenation reaction is crucial for the synthesis of saturated pyridine derivatives, which are prevalent in many biologically active compounds. Catalysts for this transformation typically consist of a noble metal, such as palladium, platinum, or rhodium, supported on a high-surface-area material like activated carbon, alumina (B75360), or silica (B1680970).

The choice of metal, support, and reaction conditions (hydrogen pressure, temperature, and solvent) can influence the selectivity of the hydrogenation. For example, selective reduction of the nitro group while preserving the double bond, or vice versa, can be achieved by careful tuning of these parameters. Bimetallic catalysts, such as palladium-silver or palladium-copper nanoparticles, have been shown to exhibit enhanced activity and selectivity in the hydrogenation of pyridines. researchgate.net

The recovery of heterogeneous catalysts is typically straightforward, involving simple filtration or centrifugation. The reusability of the catalyst is a key metric for its practical and economic viability. An effective heterogeneous catalyst should maintain its activity and selectivity over multiple reaction cycles with minimal leaching of the active metal into the product. For instance, iron and palladium phthalocyanines have been demonstrated as recyclable heterogeneous catalysts for the reduction of nitroarenes. researchgate.net Similarly, polymeric supports like polyvinyl pyridine can be used to immobilize catalysts, facilitating their recovery and reuse in reactions such as aza-Michael additions.

Recent advancements have also focused on the development of magnetic nanoparticles as catalyst supports. These materials allow for the easy separation of the catalyst from the reaction mixture using an external magnet, further simplifying the recovery process.

Table 3: Heterogeneous Catalysis in Pyridine Hydrogenation

| Catalyst | Support | Substrate | Product | Conversion (%) | Selectivity (%) | Reusability (cycles) |

|---|---|---|---|---|---|---|

| Pd | Al₂O₃ | Pyridine | Piperidine | 99 | 99 | >5 |

| Pd-Ag | Al₂O₃ | Pyridine | Piperidine | 99 | 99 | Not specified |

| Pd-Cu | Al₂O₃ | Pyridine | Piperidine | 99 | 99 | Not specified |

Mechanistic Elucidation and Kinetic Investigations of E 4 2 Nitrovinyl Pyridine Reactions

Probing Reaction Pathways and Intermediate Species

The reactions of (E)-4-(2-nitrovinyl)pyridine are characterized by several key pathways, primarily involving its electron-deficient double bond.

Michael Addition and Cycloaddition: The compound readily participates in Michael additions. For instance, in an iron-catalyzed reaction with N-p-tolyl benzamidine, the initial step is a Michael addition that forms intermediate (302). This is followed by an intramolecular nucleophilic addition, facilitated by FeCl3 acting as a Lewis acid, to create intermediate (303). The final product is then formed after the elimination of nitroxyl (B88944) (HNO) and water. arabjchem.org In other pathways, such as the copper-catalyzed three-component reaction of pyridine (B92270), acetophenone (B1666503), and a nitroalkene, an N-ylide intermediate is proposed to react with the nitroalkene in a 1,3-dipolar cycloaddition to generate a cycloadduct intermediate. mdpi.com This intermediate then undergoes denitration and aromatization to yield the final indolizine (B1195054) product. mdpi.com

Radical Pathways: Under certain conditions, radical intermediates play a role. For example, oxidative conditions can promote radical pathways in the chemistry of (E)-4-(2-nitrovinyl)pyridine. smolecule.com Control experiments in the synthesis of indolizines using TEMPO or BHT as radical scavengers have been conducted to probe the involvement of radical mechanisms. mdpi.com

[3+2] Cycloadditions: The electron-deficient nature of the nitrovinyl group makes (E)-4-(2-nitrovinyl)pyridine an effective dipolarophile in [3+2] cycloaddition reactions. smolecule.com These reactions, often conducted under thermal or catalytic conditions, lead to the formation of five-membered heterocyclic systems. smolecule.com For example, it reacts with nitrile oxides to form isoxazoline-fused pyridines. smolecule.com The regioselectivity is governed by the electronic asymmetry of the nitrovinyl group, with the β-carbon being the more electrophilic center. smolecule.com

Detailed Kinetic Analysis of Reaction Rates and Orders

Kinetic studies provide quantitative insight into reaction mechanisms, including the identification of rate-determining steps. While specific kinetic data for (E)-4-(2-nitrovinyl)pyridine is not extensively detailed in the provided literature, analysis of related systems, such as the pyridinolysis of activated esters, offers a framework for understanding these reactions.

A kinetic investigation of the reactions of 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates with various substituted pyridines in aqueous solution demonstrates the methodologies used. nih.gov In these studies, under an excess of the pyridine nucleophile, pseudo-first-order rate coefficients (k_obsd) are determined. nih.gov Plots of k_obsd versus pyridine concentration are typically linear, with the slope representing the second-order rate constant (k_N). nih.gov

A key tool in such analyses is the Brønsted-type plot, which correlates the logarithm of the rate constant (log k_N) with the pKa of the conjugate acid of the nucleophile (the pyridinium (B92312) ion). nih.gov For the reaction with 2,4-dinitrophenyl S-methyl thiocarbonate, this plot is biphasic, which is indicative of a stepwise mechanism proceeding through a zwitterionic tetrahedral intermediate (T+/-). nih.gov The break in the plot signifies a change in the rate-determining step from the breakdown of the intermediate to its formation as the basicity of the pyridine increases. nih.gov In contrast, a linear Brønsted plot with a high slope (β = 1.1) for the reaction of 4-nitrophenyl S-methyl thiocarbonate suggests that the breakdown of the tetrahedral intermediate is the rate-determining step across the entire series of pyridines. nih.gov Similar kinetic principles can be applied to investigate the reactions of (E)-4-(2-nitrovinyl)pyridine with various nucleophiles to elucidate its reaction mechanisms.

Table 1: Brønsted Plot Data for the Pyridinolysis of 2,4-Dinitrophenyl S-Methyl Thiocarbonate This interactive table summarizes the kinetic data derived from the Brønsted plot for the reaction of 2,4-dinitrophenyl S-methyl thiocarbonate with a series of pyridines, illustrating a change in the rate-determining step.

| Parameter | Value | Interpretation | Citation |

| β₁ (High pKa Pyridines) | 0.25 | Rate-determining formation of the tetrahedral intermediate (T+/-) | nih.gov |

| β₂ (Low pKa Pyridines) | 0.90 | Rate-determining breakdown of the tetrahedral intermediate (T+/-) | nih.gov |

| pKₐ⁰ (Crossover Point) | 7.3 | pKa at which the rate of formation equals the rate of breakdown of T+/- | nih.gov |

Stereochemical Control and Diastereoselectivity in Reactions Involving (E)-4-(2-Nitrovinyl)pyridine

Controlling the stereochemical outcome of reactions is a central goal in organic synthesis. For reactions involving (E)-4-(2-nitrovinyl)pyridine, organocatalysis has emerged as a powerful strategy for achieving high levels of stereocontrol.

Peptide-based catalysts have been shown to be effective in the conjugate addition of aldehydes to nitroolefins, including (E)-3-(2-nitrovinyl)pyridine and (E)-4-(2-nitrovinyl)pyridine. ethz.ch For example, a peptidic catalyst was used for the reaction of various aldehydes with nitroolefins bearing N-heterocyclic groups, including 4-pyridyl derivatives, affording the corresponding γ-nitroaldehydes with excellent yields and stereoselectivities. ethz.ch The stereoselectivity is influenced by the geometry of the enamine intermediate formed between the catalyst and the aldehyde. ethz.ch

Similarly, bifunctional organocatalysts, such as N-sulfinylureas, have been employed for the Michael addition of aldehydes to nitrovinylpyridines. beilstein-journals.org The stereogenic center on the sulfur atom of the catalyst can influence the stereochemical outcome. beilstein-journals.org However, reactions involving (E)-3-(2-nitrovinyl)pyridine with 3-phenylpropanal (B7769412) in some cases required long reaction times and resulted in poor diastereoselectivity and enantioselectivity, highlighting the sensitivity of these reactions to the specific catalyst, substrate, and solvent system. beilstein-journals.org

Table 2: Stereoselective Conjugate Addition to N-Heterocyclic Nitroolefins Catalyzed by Peptide 5 This interactive table presents the results for the conjugate addition of various aldehydes to nitroolefins bearing N-heterocyclic moieties, demonstrating high yields and stereoselectivities.

| Aldehyde | Nitroolefin | Product | Yield (%) | d.r. (syn/anti) | ee (%) | Citation |

| Butanal | (E)-3-(2-Nitrovinyl)pyridine | 7a | 92 | >50:1 | 98 | ethz.ch |

| Isovaleraldehyde | (E)-3-(2-Nitrovinyl)pyridine | 7b | 83 | 9:1 | 98 | ethz.ch |

| Cyclohexanecarboxaldehyde | (E)-3-(2-Nitrovinyl)pyridine | 7c | 95 | 45:1 | 99 | ethz.ch |

| Butanal | (E)-4-(2-Nitrovinyl)pyridine | 9a | 92 | 20:1 | 98 | ethz.ch |

| Isovaleraldehyde | (E)-4-(2-Nitrovinyl)pyridine | 9b | 85 | 10:1 | 98 | ethz.ch |

Investigations of Intramolecular Rearrangements (e.g., 1,5-Hydride Shifts) in Nitrovinyl Systems

Intramolecular rearrangements, particularly sigmatropic shifts, represent a sophisticated class of reactions in organic chemistry. wikipedia.org The 1,5-hydride shift is a pericyclic reaction that can be used for C-H activation. ucl.ac.uk This transformation has been explored as a route to trigger nitro-Mannich cyclisations in nitrostyrene (B7858105) substrates. The general mechanism involves the nitrostyrene acting as a hydride acceptor, which is facilitated by a Lewis acid, to form a nitronate anion and a new cation. Subsequent attack by the anion on the cation leads to the formation of a six-membered ring. ucl.ac.uk

While this reaction has been developed for nitrostyrenes, its application to related systems has been investigated. ucl.ac.uk An attempt to induce the rearrangement and subsequent cyclization of (E)-4-(2-(2-nitrovinyl)phenyl)morpholine, a substrate structurally related to (E)-4-(2-nitrovinyl)pyridine, did not result in any conversion. ucl.ac.uk This lack of reactivity was attributed to the decreased reactivity of the six-membered morpholine (B109124) ring and the electron-withdrawing nature of the oxygen atom, which disfavors the necessary hydride migration from the position beta to it. ucl.ac.uk This finding suggests that the electronic environment of the group from which the hydride is transferred is critical for the success of this type of rearrangement.

Solvation Effects on Reaction Mechanisms

The choice of solvent can profoundly influence the rate, selectivity, and even the mechanism of a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.comslideshare.net

In the context of reactions involving nitrovinyl compounds, solvent effects are critical. For example, in 1,3-dipolar cycloadditions, the reaction of a bicyclic mesoionic dipole with (E)-(2-nitrovinyl)benzene was simulated computationally in dichloromethane (B109758) (CH₂Cl₂), while other dipolarophiles were simulated in different solvents like toluene, reflecting the conditions used experimentally. scispace.com This highlights that solvent choice is tailored to the specific reactants.

Computational studies on the 1,5-hydride shift in carbocation systems have shown that solvation effects are essential for accurately modeling the reaction. researchgate.net The use of continuum solvation models, such as the Polarizable Continuum Model (PCM), is necessary to calculate the geometries and relative energies of the species involved. researchgate.net It was found that the calculated energy barriers for the 1,5-hydride shift and the relative energies of the carbocation intermediates are in agreement with experimental data only when solvation effects are taken into account. researchgate.net Similarly, solvent-free conditions have been shown to be optimal for certain reactions, such as the copper-catalyzed synthesis of indolizines, not only enhancing the reaction rate but also aligning with green chemistry principles. mdpi.com

Computational and Theoretical Insights into E 4 2 Nitrovinyl Pyridine Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics that govern the reactivity of (E)-4-(2-Nitrovinyl)pyridine. These methods allow for a detailed description of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

The electronic nature of (E)-4-(2-Nitrovinyl)pyridine is dominated by the interplay between the electron-donating tendency of the pyridine (B92270) ring and the potent electron-withdrawing capacity of the nitrovinyl group. The nitro group (-NO₂) significantly lowers the energy of the LUMO, rendering the vinyl carbon atoms, particularly the β-carbon, highly electrophilic. rsc.orgnih.gov This makes the molecule an excellent acceptor for nucleophiles and a reactive dienophile in cycloaddition reactions.

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular reactivity and stability. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com In (E)-4-(2-Nitrovinyl)pyridine, the extensive conjugation across the molecule, coupled with the powerful electron-withdrawing effect of the nitro group, leads to a relatively small energy gap. This low gap facilitates electronic transitions and enhances the molecule's reactivity in various chemical transformations. rsc.orgnih.gov For comparison, theoretical studies on related nitropyridine and nitrostyrene (B7858105) derivatives show that the introduction of a nitro group substantially lowers the LUMO energy and reduces the HOMO-LUMO gap, thereby increasing the molecule's electrophilicity. researchgate.netresearchgate.net

Table 1: Representative Frontier Orbital Energies for Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|---|

| Pyridine | DFT/B3LYP | -6.74 | -0.50 | 6.24 |

| Pyrimidine | DFT/B3LYP | -7.13 | -1.37 | 5.76 |

Data sourced from analogous compound studies for comparative purposes. rsc.orgekb.eg

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing its interaction with other molecules. This distribution can be visualized using Molecular Electrostatic Potential (MEP) maps and quantified through methods like Mulliken population analysis. wikipedia.org

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. deeporigin.comresearchgate.net For (E)-4-(2-Nitrovinyl)pyridine, the MEP map is expected to show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative potential would be localized around the oxygen atoms of the nitro group, indicating their high electron density and suitability for interacting with electrophiles or forming hydrogen bonds. researchgate.net Conversely, regions of positive potential are expected around the hydrogen atoms of the pyridine ring and, significantly, on the vinyl group carbons, highlighting their electrophilic character. researchgate.netpearson.com The nitrogen atom of the pyridine ring also represents a site of negative potential, available for protonation or coordination.

Mulliken charge analysis provides a quantitative, albeit approximate, measure of the partial atomic charges. uni-muenchen.de In (E)-4-(2-Nitrovinyl)pyridine, the analysis would confirm the qualitative picture from the MEP map. The oxygen atoms of the nitro group would carry significant negative charges, while the attached nitrogen atom would be positive. The β-carbon of the vinyl group is expected to have a notable positive charge, making it the primary site for nucleophilic attack. The pyridine ring nitrogen would exhibit a negative charge, consistent with its basic character. researchgate.net

Conformational Analysis and Z/E Isomerism of the Nitrovinyl Moiety

For 4-(2-nitrovinyl)pyridine, the (E)-isomer, where the pyridine ring and the nitro group are on opposite sides of the double bond, is significantly more stable than the (Z)-isomer. Computational studies on the analogous β-nitrostyrene have shown that the (Z)-isomer is approximately 6.1 kcal/mol higher in energy than the (E)-isomer. rsc.org This energy difference arises primarily from steric hindrance between the bulky nitro group and the aromatic ring in the (Z)-conformation. rsc.org This steric clash forces the nitro group and the aromatic ring out of the plane of the double bond, disrupting π-conjugation and destabilizing the molecule. rsc.org The (E)-isomer, by contrast, can adopt a more planar conformation, which maximizes the stabilizing effects of electron delocalization across the entire system.

While the double bond of the nitrovinyl moiety is rigid, rotation can occur around the single bonds connecting the vinyl group to the pyridine ring and the nitro group to the vinyl carbon. The barrier to rotation around the C-C single bond between the pyridine and vinyl groups is expected to be relatively low, though influenced by the degree of π-conjugation.

The C-N bond of the nitro group also has a degree of double bond character due to resonance, which creates a rotational barrier. Theoretical studies on similar nitroaromatic compounds have calculated rotational barriers for the nitro group to be in the range of 6-9 kcal/mol. nih.gov This barrier is significant enough to influence the preferred conformation at room temperature but is low enough to allow for rapid rotation on the NMR timescale.

The interconversion between the (E) and (Z) isomers, however, is a much higher energy process as it requires breaking the C=C π-bond. This process does not occur via simple rotation under normal conditions. Theoretical studies on the E/Z isomerization of similar systems, such as nitrones, suggest that such transformations often proceed through complex bimolecular or photochemical pathways with high activation barriers, often in the range of 25-30 kcal/mol, rather than a simple thermal unimolecular rotation. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for mapping the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition state structures. youtube.com For (E)-4-(2-Nitrovinyl)pyridine, theoretical studies can predict its behavior in key reactions, such as cycloadditions.

Due to its electron-deficient double bond, (E)-4-(2-Nitrovinyl)pyridine is an excellent dienophile in Diels-Alder reactions. wikipedia.org Theoretical calculations on the reaction of similar nitrostyrenes with dienes predict a concerted, asynchronous mechanism. beilstein-journals.org In the transition state, the two new carbon-carbon bonds are formed simultaneously, but not to the same extent at the apex of the energy profile. The strong electron-withdrawing nature of the nitrovinyl group promotes a polar, charge-transfer character in the transition state.

The energy profile of a reaction maps the change in potential energy as reactants are converted into products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea) or activation free energy (ΔG‡).

For the Diels-Alder reaction, where (E)-4-(2-Nitrovinyl)pyridine acts as the dienophile, DFT calculations on analogous systems provide insight into the expected activation barriers. For instance, the [3+2] cycloaddition of (E)-β-nitrostyrene with a nitrone was found to have a low activation enthalpy of 5.0 kcal/mol, indicating a very facile reaction. nih.gov For the [4+2] Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene (B3395910), calculated activation free energies are significantly higher, around 28.7 kcal/mol (120 kJ/mol). beilstein-journals.org This demonstrates that the activation barrier is highly dependent on the specific diene and reaction conditions. The pyridine nitrogen in (E)-4-(2-Nitrovinyl)pyridine can also be protonated or coordinated to a Lewis acid, which would further lower the LUMO energy and dramatically decrease the activation barrier for cycloaddition reactions. researchgate.net

Table 2: Calculated Activation Energies for Reactions of Analogous Nitroalkenes

| Reaction Type | Reactants | Method | Activation Energy (kcal/mol) |

|---|---|---|---|